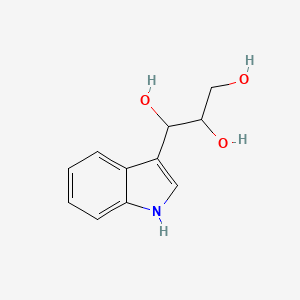

indoleglycerol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Indoleglycerol can be synthesized through several methods. One common approach involves the conversion of 1-(2-carboxyphenylamino)-1-deoxy-D-ribulose-5-phosphate to indole-3-glycerol phosphate using the enzyme indole-3-glycerol-phosphate synthase . This reaction typically occurs under mild conditions and is catalyzed by the enzyme in the presence of cofactors such as pyruvate .

Industrial Production Methods

Industrial production of this compound often involves biotechnological approaches, utilizing genetically engineered microorganisms to produce the compound efficiently. These methods leverage the natural biosynthetic pathways of the microorganisms, optimizing conditions to maximize yield and purity .

Analyse Des Réactions Chimiques

Primary Biosynthetic Reaction

IGP is synthesized from 1-(2-carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate (CdRP) via indole-3-glycerol phosphate synthase (IGPS), a carboxy-lyase enzyme (EC 4.1.1.48) . The reaction proceeds in three steps:

-

Cyclization : Intramolecular enamine-like condensation forms Intermediate 1 (I₁) .

-

Decarboxylation : Loss of CO₂ generates Intermediate 2 (I₂) .

Chemical Equation :

CdRPIGPSIGP+CO2+H2O

Key Catalytic Residues :

Reverse Reaction in Tryptophan Synthase (TS)

IGP is cleaved into indole and D-glyceraldehyde 3-phosphate (G3P) by tryptophan synthase α-subunit (αTS) during tryptophan synthesis :

Reaction :

IGPαTSIndole+G3P

Kinetic Parameters :

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Km (IGP) | 0.108 g/L | pH 7.5, 25°C | |

| kcat | 0.095 s−1 | pH 7.5, 25°C |

Substrate Analog Studies

IGPS exhibits weak activity with decarboxylated CdRP derivatives (e.g., PAdRP), producing IGP at rates 103-fold slower than with CdRP :

Activity with PAdRP :

pH-Dependent Catalysis

The IGPS reaction mechanism involves pH-sensitive residues:

pH Rate Profile :

Mutational Analysis of Catalytic Residues

Site-directed mutagenesis identified essential residues in E. coli IGPS :

| Mutant | kcat (s−1) | Km (µM) | Catalytic Efficiency (kcat/Km) |

|---|---|---|---|

| Wild-type | 2.5 ± 0.1 | 4.3 ± 0.5 | 0.58 |

| E53A | 0.03 ± 0.01 | 12 ± 2 | 0.0025 |

| K114A | Undetectable | - | - |

Critical Residues :

Thermodynamic and Kinetic Constraints

-

Equilibrium : Favors IGP formation over indole release (Keq=4.7×103) .

-

Product Inhibition : IGP competitively inhibits αTS (Ki=2.1μM) .

Structural Insights from X-ray Crystallography

IGP binds in a hydrophobic pocket adjacent to the anthranilate-binding site, with:

-

Phosphate Group : Stabilized by Gly221, Gly242, and Glu243 (hydrogen bonds) .

-

Indole Ring : Positioned 5–6 Å from CdRP’s anthranilate moiety .

Conformational Changes :

-

βα-Loop 1 : Guides substrate rearrangement during catalysis .

-

Rigid Triosephosphate Binding : Maintained via hydrogen bonds to conserved residues .

This synthesis of experimental data clarifies IGP’s role in aromatic amino acid biosynthesis and highlights conserved catalytic strategies across species. The integration of structural, kinetic, and mutational studies provides a robust framework for understanding its reactivity .

Applications De Recherche Scientifique

Biochemical Role in Tryptophan Biosynthesis

Indoleglycerol phosphate serves as a crucial substrate in the tryptophan biosynthetic pathway. It is synthesized from indole and D-glyceraldehyde 3-phosphate through the action of the enzyme tryptophan synthase. The synthesis mechanism has been characterized by steady-state kinetic studies, demonstrating that IGP is formed via an ordered addition mechanism where D-glyceraldehyde 3-phosphate is added first, followed by indole .

Enzymatic Interactions and Kinetics

The enzyme indole-3-glycerol phosphate synthase (IGPS) catalyzes the conversion of 1-(carboxyphenylamino)-1-deoxyribulose 5-phosphate to IGP. This enzyme has been extensively studied to understand its structure and catalytic mechanism. For instance, specific residues within IGPS have been identified as critical for substrate binding and catalysis. The active site residues Lys119 and Glu168 play significant roles in facilitating proton transfers during the reaction .

Kinetic Studies

Kinetic studies have shown that IGP synthesis is subject to product inhibition, particularly by indolepropanol phosphate, indicating that the enzyme's activity can be regulated through substrate availability . The binding affinity of IGPS for its substrates has been quantified, revealing insights into its catalytic efficiency and potential for inhibition in therapeutic contexts .

Pharmaceutical Applications

The role of IGP and IGPS extends beyond basic biochemistry into potential pharmaceutical applications. Given that IGPS is involved in the biosynthesis of tryptophan, which is a precursor for several bioactive compounds (such as serotonin), targeting this enzyme could lead to novel therapeutic strategies against diseases linked to tryptophan metabolism.

Potential Drug Target

IGPS has been proposed as a potential drug target for treating infections caused by Mycobacterium tuberculosis. Inhibiting IGPS could disrupt tryptophan biosynthesis in this pathogen, thereby affecting its growth and survival . Research indicates that small molecules designed to inhibit IGPS may serve as effective anti-tuberculosis agents.

Case Study 1: Inhibition Studies on Mycobacterium tuberculosis IGPS

A study investigated the effects of various inhibitors on IGPS from Mycobacterium tuberculosis. The research highlighted how specific mutations in the active site residues could alter the enzyme's sensitivity to inhibitors, providing a framework for designing more effective drugs targeting this pathway .

Case Study 2: Structural Analysis of IGPS Variants

Structural studies have elucidated how different IGPS variants interact with substrates. By employing X-ray crystallography, researchers have visualized substrate binding and identified critical interactions that stabilize the enzyme-substrate complex. These insights are vital for rational drug design aimed at modulating IGPS activity .

Mécanisme D'action

Indoleglycerol exerts its effects primarily through its role as an intermediate in the biosynthesis of tryptophan. The enzyme indole-3-glycerol-phosphate synthase catalyzes the conversion of 1-(2-carboxyphenylamino)-1-deoxy-D-ribulose-5-phosphate to indole-3-glycerol phosphate . This reaction is a key step in the tryptophan biosynthetic pathway, which is essential for protein synthesis and various metabolic processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-3-butyric acid: Another plant hormone used to stimulate root growth.

Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.

Uniqueness

Indoleglycerol is unique due to its specific role in the biosynthesis of tryptophan and its involvement in plant defense mechanisms. Unlike other indole derivatives, this compound serves as a crucial intermediate in multiple biosynthetic pathways, making it essential for various biological processes .

Propriétés

Numéro CAS |

13615-41-3 |

|---|---|

Formule moléculaire |

C11H13NO3 |

Poids moléculaire |

207.23 g/mol |

Nom IUPAC |

1-(1H-indol-3-yl)propane-1,2,3-triol |

InChI |

InChI=1S/C11H13NO3/c13-6-10(14)11(15)8-5-12-9-4-2-1-3-7(8)9/h1-5,10-15H,6H2 |

Clé InChI |

XINKZRRAVQNCLX-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2)C(C(CO)O)O |

SMILES canonique |

C1=CC=C2C(=C1)C(=CN2)C(C(CO)O)O |

Synonymes |

1-(3-indolyl)-1,2,3-propanetriol 1-(3-indolyl)propane-1,2,3-triol 3-indolylglycerol 3-indolylglycerol, (R*,R*)-isomer 3-indolylglycerol, (R*,S*)-isome |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.